molecular formula C13H11ClO2S4 B2752869 Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 338761-96-9

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No.: B2752869
CAS No.: 338761-96-9
M. Wt: 362.92
InChI Key: LUKCKAOFZNYNOF-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with carbon disulfide and ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial methods focus on scaling up the synthesis while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and thioxo groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(4-methylbenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
  • Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
  • Ethyl 5-[(4-bromobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

Uniqueness

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the benzyl group.

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S4/c1-2-16-11(15)10-12(20-13(17)19-10)18-7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKCKAOFZNYNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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